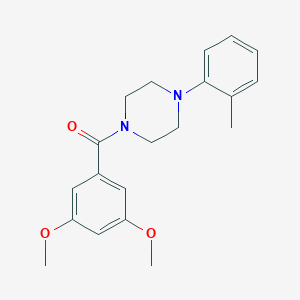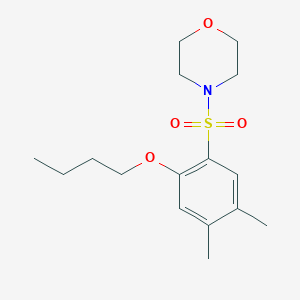![molecular formula C18H22N2O4S B275259 1-[(4-ethoxynaphthalen-1-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B275259.png)
1-[(4-ethoxynaphthalen-1-yl)sulfonyl]piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-ethoxynaphthalen-1-yl)sulfonyl]piperidine-4-carboxamide is a chemical compound with the molecular formula C18H22N2O4S and a molecular weight of 362.4 g/mol. This compound is known for its unique structure, which includes a naphthyl group, a sulfonyl group, and a piperidine ring. It is used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
The synthesis of 1-[(4-ethoxynaphthalen-1-yl)sulfonyl]piperidine-4-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the naphthyl sulfonyl chloride: This step involves the reaction of 4-ethoxy-1-naphthalenesulfonic acid with thionyl chloride to form 4-ethoxy-1-naphthylsulfonyl chloride.
Reaction with piperidine: The naphthyl sulfonyl chloride is then reacted with piperidine to form 1-[(4-ethoxy-1-naphthyl)sulfonyl]piperidine.
Formation of the carboxamide: Finally, the piperidine derivative is reacted with an appropriate carboxylic acid derivative to form this compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and purification techniques.
Análisis De Reacciones Químicas
1-[(4-ethoxynaphthalen-1-yl)sulfonyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-[(4-ethoxynaphthalen-1-yl)sulfonyl]piperidine-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-[(4-ethoxynaphthalen-1-yl)sulfonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to changes in their activity. This can result in various biological effects, depending on the specific target and pathway involved.
Comparación Con Compuestos Similares
1-[(4-ethoxynaphthalen-1-yl)sulfonyl]piperidine-4-carboxamide can be compared with other similar compounds, such as:
1-[(4-Methoxy-1-naphthyl)sulfonyl]piperidine-4-carboxamide: This compound has a methoxy group instead of an ethoxy group, which can lead to differences in its chemical and biological properties.
1-[(4-Ethoxy-1-naphthyl)sulfonyl]piperidine-4-carboxylic acid: This compound has a carboxylic acid group instead of a carboxamide group, which can affect its reactivity and solubility.
The uniqueness of this compound lies in its specific combination of functional groups, which gives it distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C18H22N2O4S |
|---|---|
Peso molecular |
362.4 g/mol |
Nombre IUPAC |
1-(4-ethoxynaphthalen-1-yl)sulfonylpiperidine-4-carboxamide |
InChI |
InChI=1S/C18H22N2O4S/c1-2-24-16-7-8-17(15-6-4-3-5-14(15)16)25(22,23)20-11-9-13(10-12-20)18(19)21/h3-8,13H,2,9-12H2,1H3,(H2,19,21) |
Clave InChI |
VDMQMGVADQHYAC-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCC(CC3)C(=O)N |
SMILES canónico |
CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCC(CC3)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[3-(1H-imidazol-1-yl)propyl]-4-methoxy-3-methylbenzene-1-sulfonamide](/img/structure/B275192.png)
![[(4-Bromo-3-propoxyphenyl)sulfonyl]ethylamine](/img/structure/B275215.png)
![[(4-Bromo-3-propoxyphenyl)sulfonyl]dimethylamine](/img/structure/B275216.png)
![[(5-Chloro-2-propoxyphenyl)sulfonyl]benzylamine](/img/structure/B275218.png)





![[(5-Bromo-2-propoxyphenyl)sulfonyl]propylamine](/img/structure/B275239.png)

)amine](/img/structure/B275252.png)
